molecular formula C19H20N8O3 B2481798 1,3-dimethyl-7-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 1797735-65-9

1,3-dimethyl-7-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2481798
CAS No.: 1797735-65-9
M. Wt: 408.422
InChI Key: SKRGISNRRLJKQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-dimethyl-7-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H20N8O3 and its molecular weight is 408.422. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuroprotection in Parkinson's Disease

Studies have explored the neuroprotective effects of caffeine and its analogs, which share structural similarities with the compound . For instance, caffeine and specific A2A adenosine receptor antagonists have been shown to attenuate neurotoxicity induced by the MPTP neurotoxin model of Parkinson's Disease (PD), suggesting a potential neural basis for the preventive effects of caffeine on the development of PD (Chen et al., 2001).

Purine Metabolism

Research into purine metabolism provides insights into various diseases, including immunodeficiency disorders and metabolic syndromes. For example, alterations in purine and pyrimidine metabolites have been measured in patients with adenosine deaminase deficiency, affecting immune system functionality (Mills et al., 1976). Furthermore, high-resolution metabolomics studies have linked exposure to certain chemicals to systemic responses in endogenous metabolism, including disruptions in purine catabolism (Walker et al., 2016).

Drug Interactions and Pharmacokinetics

Understanding the interactions and pharmacokinetics of drugs with purine structures is critical for developing safer and more effective treatments. For instance, the interaction between aminophylline and salbutamol has been studied for its potential to induce extreme tachycardia, emphasizing the importance of monitoring for adverse effects and toxicity in therapies involving bronchodilators (Meena, 2019).

Properties

IUPAC Name

1,3-dimethyl-7-[2-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-2-oxoethyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N8O3/c1-11-6-14-20-7-12-8-25(5-4-13(12)27(14)22-11)15(28)9-26-10-21-17-16(26)18(29)24(3)19(30)23(17)2/h6-7,10H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKRGISNRRLJKQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)C(=O)CN4C=NC5=C4C(=O)N(C(=O)N5C)C)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.